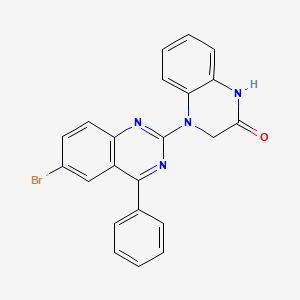

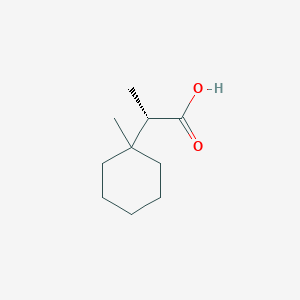

![molecular formula C15H10N4 B2777993 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-33-2](/img/structure/B2777993.png)

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the CAS Number: 320417-33-2 . It is used in the synthesis of various derivatives and has been studied for its potential biological activities .

Synthesis Analysis

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with these precursors .Molecular Structure Analysis

The molecular structure of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been analyzed using X-ray crystal structure analysis . This analysis provides detailed information about the arrangement of atoms in the molecule and their chemical bonds .Chemical Reactions Analysis

The chemical reactions involving 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile have been studied in detail. For instance, the compound has been used as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidines .Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of new pyrazolo[1,5-a]pyrimidine derivatives, including 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, have been synthesized using precursors such as 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. These derivatives were evaluated for their antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents. The synthesis process utilized deep eutectic solvents (DES), offering advantages like a benign environment, high yield, and simple work-up procedures (Deshmukh et al., 2016).

Efficient Synthesis Techniques

Further studies explored efficient synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives and their analogs, focusing on the green synthesis approaches and the evaluation of their antibacterial activity. These studies highlight the versatility of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in generating a wide range of biologically active compounds through environmentally friendly reactions (Rostamizadeh et al., 2013).

Role in Novel Compound Synthesis

The compound also plays a crucial role in the synthesis of novel pyrazole and pyrimidine derivatives, which have been explored for their in vitro antitumor, antimicrobial, and antioxidant activities. These studies not only provide insights into the compound's utility in synthesizing novel derivatives but also highlight the potential pharmacological applications of these derivatives in treating various diseases (Farag & Fahim, 2019).

Development of Imaging Agents

Moreover, 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been investigated for their potential in developing imaging agents for tumor detection using positron emission tomography (PET). These studies have modified the compound to improve biodistribution and tumor uptake, making significant strides in the development of novel PET imaging agents for cancer diagnostics (Xu et al., 2012).

Future Directions

The future research directions for 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile could involve further exploration of its potential biological activities, including its potential as an anticancer agent . Additionally, more studies could be conducted to fully understand its mechanism of action and to explore other potential applications .

properties

IUPAC Name |

7-[(Z)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c16-10-13-11-18-19-14(8-9-17-15(13)19)7-6-12-4-2-1-3-5-12/h1-9,11H/b7-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITRGYAJUWLPBM-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=NC3=C(C=NN23)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

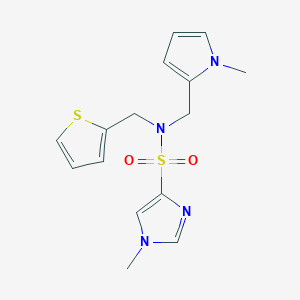

![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)

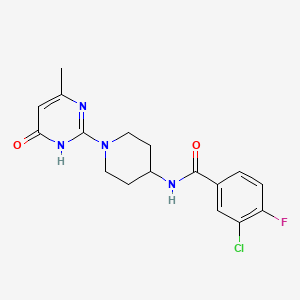

![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)

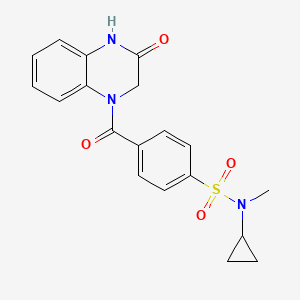

![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)

![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)

![N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2777931.png)

![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/no-structure.png)

![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)